molecular formula C34H34N2O14 B1210759 Dexylosylpradimicin C

Dexylosylpradimicin C

Cat. No. B1210759
M. Wt: 694.6 g/mol
InChI Key: RLAZQZRIYCOWMY-OVAHQGMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexylosylpradimicin C is a member of tetracenes and a member of p-quinones.

Scientific Research Applications

Glucocorticoids and Reproductive Health

  • Vitamin C Ameliorates Adverse Effects of Dexamethasone on Sperm : A study by Sadeghzadeh et al. (2018) found that Vitamin C can significantly prevent the adverse effects of Dexamethasone (a glucocorticoid) on spermatogenesis indexes in mice, suggesting a protective role against glucocorticoid-induced reproductive harm Sadeghzadeh, Mehranjani, Mahmoodi, 2018.

Glucocorticoids and Tendon Health

  • Protection Against Glucocorticoid-Induced Damage in Tenocytes : Poulsen et al. (2011) showed that Vitamin C and insulin can protect against dexamethasone-induced damage in tenocytes, indicating potential therapeutic approaches to mitigate glucocorticoid side effects on connective tissues Poulsen, Carr, Hulley, 2011.

Glucocorticoids and Adipogenesis

  • Role of Glucocorticoid Receptor in Adipogenesis : Park and Ge (2016) discovered that Dexamethasone-bound glucocorticoid receptor accelerates adipogenesis but is not indispensable for it, indicating a nuanced role of glucocorticoids in fat cell development Park, Ge, 2016.

Glucocorticoids and Cancer Treatment

Glucocorticoids and Immune System

properties

Molecular Formula

C34H34N2O14

Molecular Weight

694.6 g/mol

IUPAC Name

2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C34H34N2O14/c1-9-5-16-21(27(41)18(9)32(45)36-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(35)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(37)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,37,40-44H,35H2,1-4H3,(H,36,45)(H,46,47)/t10?,11-,23+,26+,29+,30-,31+,34+/m1/s1

InChI Key

RLAZQZRIYCOWMY-OVAHQGMASA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexylosylpradimicin C
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Reactant of Route 6
Dexylosylpradimicin C

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